molecular formula C19H27N5O4 B1276625 阿福唑嗪,(S)- CAS No. 123739-70-8

阿福唑嗪,(S)-

货号 B1276625
CAS 编号: 123739-70-8
分子量: 389.4 g/mol
InChI 键: WNMJYKCGWZFFKR-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alfuzosin, also known under the brand name Uroxatral among others, is a medication of the α1 blocker class . It is used to treat benign prostatic hyperplasia (BPH) by relaxing the muscles in the prostate and bladder neck, making urination easier .


Synthesis Analysis

Alfuzosin is a potential anti-hypertensive agent, mainly used for the treatment of the lower urinary apparatus. An efficient, inexpensive, eco-friendly, and commercially viable synthetic process for this drug has been discussed .


Molecular Structure Analysis

Alfuzosin has a molecular formula of C19H27N5O4 . It is provided as the hydrochloride salt .


Chemical Reactions Analysis

The proposed method for the determination of Alfuzosin hydrochloride (ALF.HCl) in pharmaceutical preparation and biological fluid samples is based on the formation of a red colored chromogen through the reaction of ALF with sodium nitrite in acid medium to form a diazonium ion, which was coupled with 8-HQ .


Physical And Chemical Properties Analysis

Alfuzosin hydrochloride has a molecular weight of 425.9 g/mol . It is used in the form of a racemate, a 1:1 mixture of the ®- and (S)- forms .

科学研究应用

良性前列腺增生症中的 α 受体阻滞剂治疗

阿福唑嗪是一种选择性 α 1-肾上腺素受体拮抗剂,其在良性前列腺增生症 (BPH) 的症状治疗中的有效性已得到研究。Buzelin、Hébert 和 Blondin (1993) 在一项研究中将其与用于相同目的的另一种药物哌唑嗪进行了比较。该研究发现,接受阿福唑嗪治疗的患者的排尿症状和尿流量显着改善,表明其在控制 BPH 症状方面的疗效 (Buzelin、Hébert 和 Blondin,1993)

药效学和药代动力学特性

Wilde、Fitton 和 McTavish (1993) 综述了阿福唑嗪的药效学和药代动力学特性,重点介绍了其在降低 BPH 中的尿道压力和阻力、膀胱出口阻力和膀胱不稳定性方面的作用。这篇综述表明,该药物有可能改善 BPH 患者的尿流率,降低症状评分和残余尿量 (Wilde、Fitton 和 McTavish,1993)

长期疗效和安全性

Jardin 等人 (1991) 进行的一项长期研究评估了阿福唑嗪在 BPH 患者中的疗效和安全性。该研究表明,接受阿福唑嗪治疗的患者的梗阻和刺激症状显着改善,自发性急性尿潴留的发生率较低,强调了其在 BPH 管理中的长期益处 (Jardin 等人,1991)

在下尿路症状中的应用

Elhilali (2006) 重点关注了阿福唑嗪在管理与 BPH 相关の下尿路症状中的应用。该研究强调了阿福唑嗪作为一种临床泌尿选择性 α1-肾上腺素能拮抗剂的作用,它有益于患有与 BPH 相关的急性尿潴留的患者,并能改善性功能和健康相关的生活质量 (Elhilali,2006)

心脏复极的新机制

Lacerda 等人 (2008) 的一项研究探讨了阿福唑嗪延迟心脏复极的新机制。这项研究至关重要,因为它挑战了 FDA 基于阿福唑嗪的非临床研究而对彻底临床 QT 研究绝对首要性的理由 (Lacerda 等人,2008)

安全和危害

Alfuzosin may cause serious side effects such as a light-headed feeling, like you might pass out; new or worsening chest pain; upper stomach pain, loss of appetite, dark urine, clay-colored stools, jaundice (yellowing of the skin or eyes); or penis erection that is painful or lasts 4 hours or longer . It should not be taken if you have moderate to severe liver disease .

未来方向

Alfuzosin should be taken exactly as directed by your doctor. Do not take more of it, do not take it more often, and do not take it for a longer time than your doctor ordered .

属性

IUPAC Name

(2S)-N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMJYKCGWZFFKR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCNC(=O)[C@@H]1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alfuzosin, (S)-

CAS RN

123739-70-8
Record name Alfuzosin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123739708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALFUZOSIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAT158X947
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alfuzosin, (S)-
Reactant of Route 2
Reactant of Route 2
Alfuzosin, (S)-
Reactant of Route 3
Reactant of Route 3
Alfuzosin, (S)-
Reactant of Route 4
Reactant of Route 4
Alfuzosin, (S)-
Reactant of Route 5
Alfuzosin, (S)-
Reactant of Route 6
Reactant of Route 6
Alfuzosin, (S)-

Citations

For This Compound
20
Citations
P Salva, G Bianchetti, P Morselli… - … & drug disposition, 1992 - Wiley Online Library
… can present reduced bioavailability at low dose^,^.^ since almost all the drug can be removed by the liver, we thought it would be interesting to evaluate the linearity of alfuzosin’s …
Number of citations: 13 onlinelibrary.wiley.com
M Lee - American journal of health-system pharmacy, 2003 - academic.oup.com
… Alfuzosin’s uroselectivity may be due to its preferential binding to prostatic α1A-receptors, as opposed to vascular α1A-receptors, which has been demonstrated in intact anesthetized …
Number of citations: 34 academic.oup.com
K McKeage, GL Plosker - Drugs, 2002 - Springer
… of vasodilatory adverse events associated with alfuzosin has been shown to be lower than with some other α 1 -adrenoceptor antagonists (eg prazosin), possibly due to alfuzosin’s …
Number of citations: 80 link.springer.com
A Jardin, H Bensadoun… - British journal of …, 1994 - Wiley Online Library
… Previous studies have shown the rapidity of alfuzosin’s onset of action [25] and its significantly better efficacy on voiding symptoms in comparison with a placebo [27, 281. The present …
Italian Alfuzosin Cooperative Group - European Urology, 1995 - karger.com
… that, despite the general belief that patients with mild symptoms are more respon sive to pharmacological treatment than others, the inves tigators tried to evaluate alfuzosin’s effect on …
Number of citations: 11 karger.com
S Chakraborty, K Feuerhak, A Muthyala… - Clinical …, 2019 - Elsevier
… However, alfuzosin’s effects on the rectoanal gradient, CSBMs, other bowel symptoms, and satisfaction with bowel habits were not statistically significant. …
Number of citations: 12 www.sciencedirect.com
MM Elhilali - Expert Opinion on Pharmacotherapy, 2006 - Taylor & Francis
… Alfuzosin’s clinical uroselectivity has been demonstrated through the findings of numerous … Alfuzosin’s clinical uroselectivity may be the result of a difference in its molecular structure …
Number of citations: 17 www.tandfonline.com
JM Buzelin, E Fonteyne, M Kontturi… - British journal of …, 1997 - Wiley Online Library
Objective To compare the efficacy and tolerability of the α 1A ‐subtype selective drug tamsulosin with the non‐subtype‐selective agent alfuzosin in the treatment of patients with lower …
F Kose, Z Turkyilmaz, K Sonmez, R Karabulut… - Renal …, 2016 - Taylor & Francis
… TGF-β 1 response in urine and serum in UPO, alfuzosin’s effect on this response, and consequently whether it obstructs tubulo interstitial fibrosis will be examined as well. …
Number of citations: 1 www.tandfonline.com
H Lepor - Reviews in Urology, 2009 - ncbi.nlm.nih.gov
RIU: How do α-blockers work for the treatment of BPH? Dr. Lepor: α-Adrenoceptors are abundant in the bladder neck and prostate and mediate the tension of prostate and bladder neck …
Number of citations: 4 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。